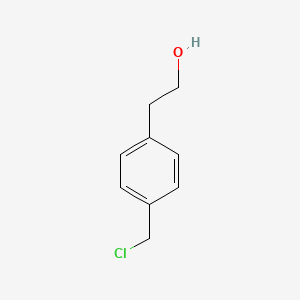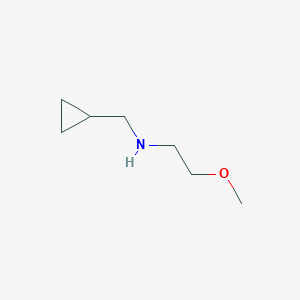
7-Bromo-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-Bromo-1-methylquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom in the quinoline ring system can significantly alter the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of brominated quinoline derivatives can be achieved through various methods. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was carried out using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Another approach for synthesizing hydroxyquinoline derivatives, which can be related to the target compound, involves starting from commercially available precursors and involves cyclization reactions, as seen in the synthesis of 7-hydroxyquinolin-2(1H)-one . Additionally, palladium-catalyzed C-H activation and intramolecular addition have been employed to synthesize isoquinolin-1(2H)-ones, which are structurally related to quinolin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of brominated quinoline derivatives has been studied using various analytical techniques. For example, the structure analysis of 7-bromoquinolin-8-ol established that bromination occurred at the 7-position, and the molecule exhibited intermolecular and weak intramolecular hydrogen bonds, influencing how the molecules pack in the solid state . This information is relevant to understanding the molecular structure of this compound, as the position of bromination and the presence of hydrogen bonding can affect the compound's properties and reactivity.
Chemical Reactions Analysis
Brominated quinoline derivatives participate in a variety of chemical reactions. The presence of a bromine atom can make the compound a suitable candidate for further functionalization through nucleophilic substitution reactions. For instance, nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines have been explored, demonstrating the reactivity of brominated quinolines with different nucleophiles . These reactions are important for the synthesis of more complex quinoline-based structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of substituents on the quinoline ring. The introduction of a bromine atom can increase the molecule's density and molecular weight, and it can also affect the solubility and fluorescence properties. For example, 8-bromo-7-hydroxyquinoline (BHQ) was found to have increased solubility and low fluorescence, making it useful as a photolabile protecting group for biological messengers . These properties are crucial for the application of brominated quinolines in various fields, including medicinal chemistry and photophysics.
Scientific Research Applications
Excited State Hydrogen Atom Transfer in Solvent Wire Clusters
Research on 7-hydroxyquinoline, a scaffold molecule related to 7-Bromo-1-methylquinolin-2(1H)-one, has provided insights into excited-state hydrogen atom transfer (ESHAT) reactions. These reactions occur along hydrogen-bonded solvent ‘wire’ clusters attached to the aromatic molecule, indicating a potential area of study for this compound in understanding hydrogen transfer mechanisms in complex molecular systems. This knowledge can be applied in designing novel materials and sensors (Manca, Tanner, & Leutwyler, 2005).
Tetrahydroisoquinolines in Therapeutics
This compound, by virtue of its structural similarity to tetrahydroisoquinolines, may have therapeutic applications. Tetrahydroisoquinolines have been explored for their anticancer properties and as endogenous Parkinsonism-preventing agents in mammals. This connection suggests potential research pathways into neuroprotective and anticancer activities for compounds structurally related to this compound (Singh & Shah, 2017).
Analytical Methods in Determining Antioxidant Activity
The compound's potential role in studying oxidative stress mechanisms and antioxidant activity could be significant, given the broad interest in antioxidants in medicine, pharmacy, and food engineering. The structure of this compound may lend itself to the exploration of novel antioxidants and methods for assessing antioxidant capacity, contributing valuable insights into preventing oxidative damage in biological systems (Munteanu & Apetrei, 2021).
Chloroquine-containing Compounds and Therapeutics
Research on chloroquine and its derivatives highlights the importance of quinoline structures in medicinal chemistry, particularly in antimalarial and anticancer contexts. Given the structural similarities, this compound could serve as a scaffold for developing new therapeutic agents with improved efficacy and reduced toxicity for various infectious and non-infectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015).
QSAR Studies in Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies involving similar compounds have elucidated crucial physicochemical properties responsible for pharmacological activities. Research into this compound could leverage QSAR methodologies to predict its biological activities and optimize its therapeutic potential, especially in drug discovery processes (Gupta, Kumar, & Aparoy, 2018).
properties
IUPAC Name |
7-bromo-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHIBWXANVPRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295919 |
Source


|
| Record name | 7-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187933-12-5 |
Source


|
| Record name | 7-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

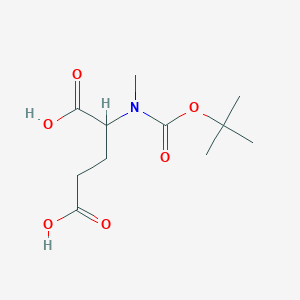
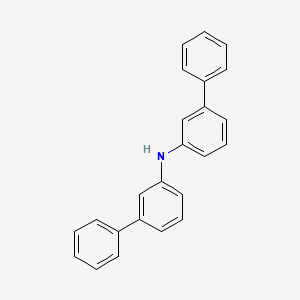
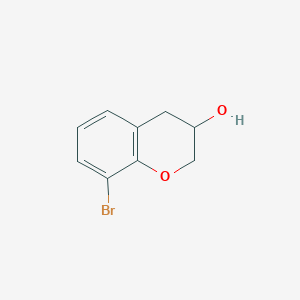
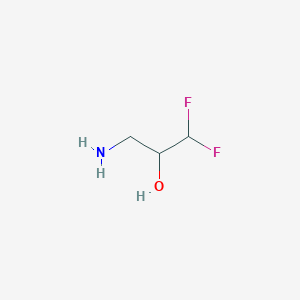

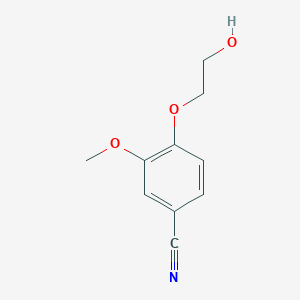

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

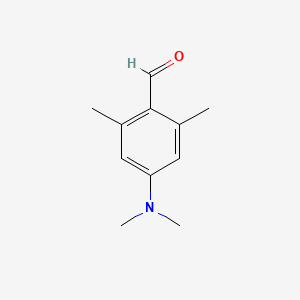
![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)
